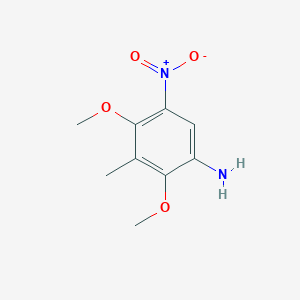

2,4-Dimethoxy-3-methyl-5-nitroaniline

Description

Contextualization within Nitroaniline and Dimethoxyaryl Chemistry

Nitroanilines are a class of organic compounds that feature both a nitro group (-NO₂) and an amino group (-NH₂) attached to a benzene (B151609) ring. The relative positions of these groups give rise to different isomers with distinct properties. These compounds are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals azom.comchempanda.com. The presence of the electron-withdrawing nitro group and the electron-donating amino group significantly influences the chemical reactivity and electronic properties of the aromatic ring.

The "dimethoxyaryl" aspect of 2,4-Dimethoxy-3-methyl-5-nitroaniline refers to the two methoxy (B1213986) groups (-OCH₃) attached to the aryl (benzene) ring. Methoxy groups are also electron-donating and can further modulate the electronic environment of the molecule. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group in this compound creates a complex electronic landscape that dictates its chemical behavior. The synthesis of substituted nitroanilines often involves the nitration of a corresponding substituted aniline (B41778), a process that requires careful control of reaction conditions to achieve the desired isomer google.com.

Structural Features and Electronic Configuration Relevance

The structure of this compound is characterized by a benzene ring substituted with five groups: an amino group, a nitro group, two methoxy groups, and a methyl group (-CH₃). The specific arrangement of these substituents is crucial to its properties.

Key Structural and Electronic Features:

Push-Pull System: The presence of electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer, which can have a significant impact on the molecule's spectroscopic properties, such as its absorption of ultraviolet-visible light ulisboa.ptresearchgate.net.

Steric Effects: The methyl group at the 3-position introduces steric hindrance, which can influence the planarity of the molecule and the orientation of the adjacent methoxy and nitro groups. This can, in turn, affect the extent of electronic communication between the substituents and the aromatic ring.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. This potential for intermolecular hydrogen bonding can influence the compound's physical properties, such as its melting point and solubility.

The electronic configuration of nitroanilines is characterized by the delocalization of electrons across the aromatic ring, influenced by the attached functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of the molecule. In substituted nitroanilines, the energy gap between the HOMO and LUMO can be tuned by the nature and position of the substituents, which affects the color and photochemical properties of the compound researchgate.net.

Tabular Summary of Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 704877-30-5 |

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 212.20 g/mol |

Note: Some data for this specific compound is limited in publicly accessible literature. The information presented is based on available database entries and general knowledge of related chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-3-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-8(14-2)6(10)4-7(11(12)13)9(5)15-3/h4H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCBARZMZHCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1OC)[N+](=O)[O-])N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethoxy 3 Methyl 5 Nitroaniline and Analogous Compounds

Classical and Contemporary Synthesis Routes

The traditional and modern laboratory synthesis of polysubstituted nitroanilines, including 2,4-Dimethoxy-3-methyl-5-nitroaniline, employs a series of well-understood, sequential reactions. The primary strategy involves the careful introduction of a nitro group onto a pre-existing substituted aniline (B41778) or benzene (B151609) ring, a process that requires meticulous control of regiochemistry.

Regioselective Nitration Strategies of Dimethoxyaniline Precursors

The synthesis of the target molecule would likely start from a precursor such as 2,4-dimethoxy-3-methylaniline (B13938347). The nitration of this precursor is the key step for introducing the nitro group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the aromatic ring: the amino (-NH2), two methoxy (B1213986) (-OCH3) groups, and one methyl (-CH3) group. All of these are activating, ortho-para directing groups.

In a typical nitration reaction, a nitrating mixture, commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used. orgsyn.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The directing effects of the substituents on the precursor, 2,4-dimethoxy-3-methylaniline, would guide the incoming nitro group. The powerful activating and directing effect of the amino group, along with the two methoxy groups, would strongly influence the position of nitration. However, direct nitration of anilines can be problematic, often leading to oxidation and the formation of undesired side products or meta-isomers due to the formation of the anilinium ion in the strongly acidic medium. azom.com

A study on the dinitration of 1,4-dialkoxybenzene derivatives highlights the complexity of predicting regioselectivity, which can be influenced by factors like solvation effects. nih.gov For precursors like 3,4-dimethoxybenzoic acid methyl ester, nitration with nitric and sulfuric acid in acetic acid successfully yields the 2-nitro derivative, demonstrating a predictable outcome based on the directing effects of the alkoxy groups. google.comgoogle.com

Table 1: Example Nitration Conditions for Aniline Derivatives This table presents data for analogous nitration reactions, as a direct documented nitration of 2,4-dimethoxy-3-methylaniline is not readily available. The conditions are representative of standard procedures.

| Starting Material | Nitrating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Dimethylaniline | Conc. HNO₃ / Conc. H₂SO₄ | 5-10°C | m-Nitrodimethylaniline | orgsyn.org |

| Acetanilide (B955) | Fuming HNO₃ / Conc. H₂SO₄ | Acetic Acid, 0-20°C | p-Nitroacetanilide | azom.com |

| 4-Methoxyaniline (as acetanilide) | Conc. HNO₃ / Conc. H₂SO₄ | Dichloromethane, ice-cooling | N-(4-methoxy-2-nitrophenyl)acetamide | google.comchemicalbook.com |

| Methyl 3,4-dimethoxybenzoate | 45% HNO₃ / 70% H₂SO₄ | Acetic Acid, 25-150°C | Methyl 2-nitro-4,5-dimethoxybenzoate | google.com |

Amine Functionalization and Aromatic Substitution Reactions

The introduction of the amine functionality is a critical step in synthesizing the target compound and its analogs. The most common and reliable method for preparing aromatic amines is the reduction of a corresponding nitroaromatic compound. google.com This approach is highly effective and allows for the introduction of the amino group late in the synthetic sequence.

For instance, a plausible route to the precursor 2,4-dimethoxy-3-methylaniline involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene. This transformation can be efficiently achieved through catalytic hydrogenation. A typical procedure involves using a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere at room temperature. chemicalbook.com This method is known for its high yield and clean conversion. chemicalbook.com

Alternative methods for nitro group reduction include the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl) or reagents like sodium hydrosulfite. youtube.com For example, the selective reduction of one nitro group in 1,3-dinitrobenzene (B52904) to form 3-nitroaniline (B104315) can be accomplished using sodium hydrogen sulfide. youtube.com

Direct amination of aromatic rings is less common but possible. One patented process describes the direct amination of aromatic nitro compounds using O-alkylhydroxylamines in the presence of a base to yield nitroaniline derivatives. google.com

Protective Group Chemistry in Multi-step Synthesis

Protective group chemistry is essential in the synthesis of complex anilines to prevent unwanted side reactions, particularly during nitration. The amino group in aniline is highly reactive and susceptible to oxidation by the strong acids used in nitration mixtures. azom.com Furthermore, in acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director, leading to the incorrect regiochemistry of nitration. azom.com

To circumvent these issues, the amino group is temporarily converted into a less reactive amide, most commonly an acetanilide, through reaction with acetic anhydride (B1165640) or acetyl chloride. azom.com The acetamido group is still an ortho, para-director but is less activating than a free amino group, which helps to prevent over-reaction and oxidation. Its steric bulk also tends to favor substitution at the para position.

The synthesis of p-nitroaniline from aniline is a classic example of this strategy:

Protection: Aniline is reacted with acetic anhydride to form acetanilide. azom.com

Nitration: The acetanilide is then nitrated using a mixture of nitric and sulfuric acid to yield p-nitroacetanilide. azom.com

Deprotection: The resulting p-nitroacetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final p-nitroaniline product. chemicalbook.com

This three-step sequence ensures that the nitration proceeds in a controlled manner, yielding the desired isomer in high purity.

Advanced Synthetic Approaches

To improve efficiency, safety, and yield, advanced synthetic methodologies are being applied to the synthesis of nitroaniline derivatives. These include continuous flow processes and novel catalytic systems.

Continuous Flow Synthesis Techniques for Nitroaniline Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and potential for automation and scalability. The synthesis of nitroanilines, which often involves highly exothermic reactions and hazardous reagents, is particularly well-suited for this technology.

Catalytic Methods for Functional Group Interconversion

Catalytic methods are central to modern organic synthesis, offering mild and selective routes for functional group interconversions. In the context of synthesizing this compound, the most relevant catalytic reaction is the reduction of a nitro group to an amine.

Catalytic hydrogenation is a widely used method. As mentioned previously, the reduction of a nitro precursor like 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline (B90814) proceeds in excellent yield using a palladium on carbon (Pd/C) catalyst. chemicalbook.com Other catalysts, such as Raney nickel, are also effective for this transformation.

Table 2: Example of Catalytic Nitro Group Reduction

| Starting Material | Catalyst / Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-methoxy-2-methyl-4-nitrobenzene | 10% Pd/C, H₂ | Methanol (B129727) | Room Temp, 1 atm, 16h | 4-methoxy-3-methylaniline | 100% | chemicalbook.com |

| 1,3-dinitrobenzene | Sodium hydrogen sulfide | Methanol | Reflux | 3-nitroaniline | ~50% | youtube.com |

Beyond reduction, other catalytic methods can be employed. For example, the synthesis of substituted anilines can sometimes be achieved via palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), which form the aniline moiety by coupling an aryl halide with an amine source.

Theoretical and Computational Chemistry Investigations of 2,4 Dimethoxy 3 Methyl 5 Nitroaniline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. It is particularly well-suited for analyzing the electronic structure and reactivity of nitroaniline derivatives.

The foundational step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2,4-Dimethoxy-3-methyl-5-nitroaniline, calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p).

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These computed values provide a detailed picture of the molecular architecture, such as the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), methyl, nitro, and aniline (B41778) functional groups.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitroaniline System This table presents typical bond lengths and angles that would be determined through DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| O-N-O (nitro) | ~124° | |

| C-C-N (amino) | ~121° |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to explain chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netresearchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino and methoxy groups and the electron-withdrawing nitro group significantly influence the energies and spatial distributions of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides an example of FMO data obtained from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -2.40 |

| Energy Gap (ΔE) | 3.45 |

Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to how a molecule will interact with other chemical species.

Color-coding on an MEP map indicates different potential regions:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov

Blue: Regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro and methoxy groups and the nitrogen of the amino group, identifying them as nucleophilic centers. Conversely, positive potential would be concentrated on the hydrogen atoms of the amino group, marking them as electrophilic sites.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's stability and reactivity. These descriptors include chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity. It is calculated as η ≈ (ELUMO - EHOMO) / 2. researchgate.net

Chemical Potential (µ): Describes the tendency of electrons to escape from a system. It is calculated as µ ≈ (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = µ² / (2η).

These indices provide a quantitative framework for comparing the reactivity of different molecules.

Table 3: Representative Global Reactivity Descriptors Values are calculated based on the illustrative FMO energies in Table 2.

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.725 |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.125 |

| Electrophilicity Index (ω) | µ² / (2η) | 4.93 |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and structural flexibility at a given temperature.

For a molecule with rotatable bonds like this compound (e.g., around the C-O bonds of the methoxy groups or the C-N bond of the amino group), MD simulations can reveal the preferred conformations and the energy barriers between them. Analysis of the simulation trajectory can yield important metrics such as the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness over time. researchgate.net

Quantum Chemical Characterization of Intermolecular Interactions

In the solid state or in solution, the properties of this compound are governed by intermolecular interactions. Quantum chemical methods are essential for characterizing these non-covalent forces, which include hydrogen bonds and π-π stacking interactions.

Computational Prediction of Spectroscopic Parameters

Detailed research findings and data tables for this compound cannot be provided due to a lack of available scientific literature on this specific compound.

Chemical Reactivity and Mechanistic Pathways of 2,4 Dimethoxy 3 Methyl 5 Nitroaniline and Analogous Compounds

Nitro Group Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is itself susceptible to reduction.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. A wide array of reagents and catalytic systems have been developed to achieve this conversion, often with high chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. rsc.orgorganic-chemistry.org

The choice of reducing agent is crucial for selectivity. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts like Palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide are effective for reducing both aromatic and aliphatic nitro groups to amines using hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com This method is often clean and efficient, but the catalyst can also reduce other functional groups like alkenes or alkynes.

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium provide a mild and selective method for reducing nitro groups. commonorganicchemistry.com These are particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the selective reduction of one nitro group in a polynitroaromatic compound. wikipedia.org For instance, in dinitro derivatives of aniline (B41778), preference in reduction is often given to the nitro group positioned ortho to the amino group. echemi.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, they tend to produce azo compounds from aromatic nitro compounds and are therefore not typically used for aniline synthesis. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), a milder agent, is often used in combination with a catalyst, such as Ni(PPh₃)₄, for the effective reduction of nitroaromatics. jsynthchem.com

The reduction of the nitro group in 2,4-Dimethoxy-3-methyl-5-nitroaniline to yield 2,4-Dimethoxy-3-methylbenzene-1,5-diamine would likely proceed efficiently using catalytic hydrogenation or metal-acid systems, given the relative stability of the methoxy (B1213986), methyl, and amine functionalities under these conditions.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, Room Temp/Elevated Pressure | Highly efficient; may reduce other functionalities (alkenes, alkynes). | commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic aqueous solution, heat | Mild, tolerates many functional groups. | rsc.org |

| SnCl₂, HCl | Acidic solution | Mild, effective for selective reductions. | wikipedia.orgcommonorganicchemistry.com |

| NaBH₄, Catalyst (e.g., Ni(PPh₃)₄) | Room Temperature, Ethanol | Reduces nitroaromatics to amines; catalyst is necessary. | jsynthchem.com |

| Na₂S / (NH₄)₂S | Aqueous or alcoholic solution | Used for partial reduction of polynitro compounds. | wikipedia.org |

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediate species. nih.gov The generally accepted pathway involves the sequential formation of a nitroso (Ar-N=O) and a hydroxylamino (Ar-NHOH) derivative. nih.govmdpi.com

The reduction can occur through two primary mechanisms:

Radical Mechanism: Involves successive one-electron transfers, producing a nitroanion radical, the nitroso compound, a hydronitroxide radical, and the hydroxylamino derivative before the final amine is formed. nih.gov

Two-Electron Mechanism: Involves three successive two-electron steps (equivalent to hydride transfers), forming the nitroso and hydroxylamino intermediates. nih.gov

Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂

The nitroso intermediate is often highly reactive and rapidly reduced to the hydroxylamino stage; in fact, the reduction of the nitroso group can be up to 10,000 times faster than the initial reduction of the nitro group, making the nitroso species difficult to detect or isolate under typical reducing conditions. nih.gov

The hydroxylamino intermediate is more stable than the nitroso species but is also typically reduced further to the amine. mdpi.com However, under carefully controlled conditions, such as using specific catalysts (e.g., rhodium on carbon with hydrazine) or reagents (e.g., zinc metal in aqueous ammonium (B1175870) chloride), the reaction can be stopped at the N-arylhydroxylamine stage. wikipedia.orgmdpi.com These hydroxylamino compounds are valuable synthetic intermediates themselves. mdpi.com In the context of this compound, its reduction would proceed via the transient 1-hydroxylamino-2,4-dimethoxy-3-methyl-5-nitrosobenzene and 1-amino-2,4-dimethoxy-3-methyl-5-nitrosobenzene intermediates.

Amine Group Reactivity

The amino group (-NH₂) is a powerful electron-donating group that strongly activates the aromatic ring towards electrophilic attack and can also undergo reactions at the nitrogen atom.

The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comwikipedia.org This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system via resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the attack of an electrophile. wikipedia.orgorganicchemistrytutor.com This electron donation creates regions of high electron density at the positions ortho and para to the amino group, making them the most reactive sites. organicchemistrytutor.combyjus.com

In this compound, the directing effects of all substituents must be considered:

-NH₂ (at C1): Strongly activating, ortho, para-director.

-OCH₃ (at C2, C4): Strongly activating, ortho, para-director. libretexts.orgchegg.com

-CH₃ (at C3): Weakly activating, ortho, para-director.

-NO₂ (at C5): Strongly deactivating, meta-director. lkouniv.ac.in

| Substituent | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | chemistrysteps.comwikipedia.org |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | organicchemistrytutor.comlibretexts.org |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | libretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | lkouniv.ac.in |

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing it to react with electrophiles directly at the nitrogen.

N-Alkylation: This reaction forms secondary or tertiary amines. Traditional methods often use alkyl halides, but these can lead to overalkylation. unive.it Modern methods often employ alcohols as alkylating agents in "hydrogen borrowing" or "acceptorless dehydrogenation" catalysis, which are considered greener alternatives. researchgate.netnih.gov Catalysts based on transition metals like iridium, ruthenium, and palladium are commonly used for these transformations. nih.govnih.govresearchgate.net

N-Acylation: Anilines react readily with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amino group. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which can be useful for controlling reactivity in subsequent electrophilic aromatic substitution reactions.

N-Methylation: The synthesis of N-methylamines is a crucial process in the production of many fine chemicals and pharmaceuticals. nih.govresearchgate.net While methyl halides can be used, methanol (B129727) and dimethyl carbonate are increasingly preferred as methylating agents for their lower toxicity and higher atom economy. unive.itresearchgate.net Catalytic systems, for example using a Pd/C catalyst with methanol, can achieve high activity and selectivity for the N-monomethylation of anilines. researchgate.net

For this compound, these N-functionalization reactions would proceed at the amino group, provided that the chosen reagents are compatible with the other functional groups on the ring.

Methoxy Group Reactivity

The methoxy groups (-OCH₃) in this compound are generally unreactive under many conditions. Their primary chemical role is to act as strong electron-donating groups through resonance, powerfully activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org The electron-donating nature of a methoxy group is even stronger than that of a methyl group. chegg.com

While stable, the ether linkage in a methoxy group can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield a phenol (B47542) and a methyl halide. This reaction, however, requires vigorous conditions that might affect other functional groups on the molecule. In the context of most synthetic transformations, the methoxy groups are considered stable and serve primarily to modulate the electronic properties of the aromatic ring. acs.org

O-Demethylation and Hydroxylation Pathways

The methoxy groups of this compound are susceptible to O-demethylation, a reaction that converts a methoxy group into a hydroxyl group. This transformation is significant in both synthetic chemistry and metabolic processes. The reaction typically proceeds under acidic conditions, where the ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack. For instance, studies on lignin-derived aromatic compounds have shown that acidic concentrated lithium bromide (ACLB) can effectively demethylate compounds with one or two methoxy groups at moderate temperatures (e.g., 110 °C). nih.gov The mechanism involves the protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. nih.gov Compounds with two methoxy groups, such as syringyl-type aromatics, have been observed to demethylate faster than those with a single methoxy group. nih.gov This enhanced reactivity is attributed to the increased electron density on the benzene (B151609) ring, which facilitates the initial protonation step. nih.gov

Various reagents can effect O-demethylation, often requiring harsh conditions. Common methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). In bacterial systems, O-demethylation is a crucial step in the degradation of plant-derived phenolic compounds. For example, Novosphingobium aromaticivorans utilizes O-demethylase enzymes to process vanillic and syringic acids. nih.gov

Hydroxylation, the introduction of a hydroxyl group onto the aromatic ring, is another potential pathway. In aniline derivatives, hydroxylation can be influenced by the existing substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.orgopenstax.org However, the presence of other substituents and the reaction conditions play a crucial role in determining the regioselectivity of this reaction. For this compound, the positions available for hydroxylation are sterically hindered, and the electronic effects of all substituents would collectively influence the outcome.

Table 1: Comparison of O-Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Conditions | Mechanism | Remarks |

|---|---|---|---|

| HBr | High temperature | Protonation followed by SN2 attack by Br⁻ | A classic but often harsh method. |

| BBr₃ | Low temperature (e.g., -78 °C to rt) | Lewis acid coordination to ether oxygen, followed by nucleophilic attack | Highly effective but reagent is sensitive to moisture. |

| AlCl₃ | Elevated temperature | Lewis acid catalysis | Common in Friedel-Crafts reactions, can also effect demethylation. |

| Acidic Concentrated LiBr | Moderate temperature (e.g., 110 °C) | Protonation followed by SN2 attack by Br⁻ | Milder conditions compared to HBr, effective for polymethoxy compounds. nih.gov |

| O-demethylase enzymes | Physiological conditions | Enzymatic catalysis | Occurs in biological systems for the metabolism of phenolic compounds. nih.gov |

Cyclization and Condensation Reaction Mechanisms

The presence of both an amino group and a nitro group on the aromatic ring of this compound allows for a variety of cyclization reactions, often leading to the formation of heterocyclic compounds. For instance, substituted anilines can undergo electrophilic cyclization. The reaction of N-(2-alkynyl)anilines with electrophiles like iodine monochloride (ICl) or bromine (Br₂) leads to the formation of substituted quinolines through a 6-endo-dig cyclization. nih.gov The mechanism involves the coordination of the electrophile to the alkyne, followed by intramolecular nucleophilic attack by the aniline ring. nih.gov While this compound does not possess an alkynyl group, appropriate functionalization of the amino group could open up similar cyclization pathways.

Condensation reactions are also a key feature of aniline chemistry. Anilines readily condense with carbonyl compounds to form imines (Schiff bases). This reaction is often the first step in more complex transformations. For example, the condensation of 2-aminothiophenols with aldehydes is a well-established method for synthesizing 2-substituted benzothiazoles. nih.gov This process involves the initial formation of an imine, followed by cyclization and oxidation. nih.gov Similarly, this compound could be expected to react with various aldehydes and ketones to form the corresponding imines, which could then serve as intermediates for further synthetic elaborations. The reactivity in these condensation reactions can be influenced by the electronic nature of the substituents on the aniline ring.

Table 2: Examples of Cyclization and Condensation Reactions of Substituted Anilines

| Reactant(s) | Reagent/Conditions | Product Type |

|---|---|---|

| N-(2-alkynyl)anilines | ICl, I₂, Br₂ | 3-Haloquinolines nih.gov |

| 2-Aminothiophenols and Aldehydes | Refluxing glycerol | 2-Substituted benzothiazoles nih.gov |

| N-Substituted α-amino acids | Thionyl chloride (SOCl₂) | 2,5-Disubstituted thiazoles researchgate.net |

| Aniline and Butyraldehyde | Not specified | Schiff bases and other condensation products |

Regioselectivity and Stereoselectivity in Reactions of Substituted Anilines

Regioselectivity in electrophilic aromatic substitution reactions of substituted anilines is governed by the electronic and steric effects of the substituents on the aromatic ring. The substituents on this compound have competing directing effects:

Amino group (-NH₂): A strongly activating, ortho, para-directing group. chemistrysteps.comlibretexts.orgopenstax.org

Methoxy groups (-OCH₃): Strongly activating, ortho, para-directing groups.

Methyl group (-CH₃): A weakly activating, ortho, para-directing group.

Nitro group (-NO₂): A strongly deactivating, meta-directing group.

In the case of this compound, the only available position for substitution is C6. The directing effects of the substituents can be analyzed as follows:

The amino group at C1 directs ortho to C2 and C6, and para to C4.

The methoxy group at C2 directs ortho to C1 and C3, and para to C5.

The methoxy group at C4 directs ortho to C3 and C5, and para to C1.

The methyl group at C3 directs ortho to C2 and C4, and para to C6.

The nitro group at C5 directs meta to C1 and C3.

The activating groups (-NH₂, -OCH₃, -CH₃) will strongly favor substitution at the positions ortho and para to them. The C6 position is ortho to the strongly activating amino group and para to the activating methyl group. The deactivating nitro group at C5 does not direct to C6. Therefore, electrophilic aromatic substitution on this compound is expected to be highly regioselective, occurring at the C6 position. However, it is important to note that under strongly acidic conditions, such as in nitration reactions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. chemistrysteps.com

Stereoselectivity becomes a consideration when a reaction creates a new stereocenter. This compound itself is achiral. Stereoselectivity would be relevant in reactions where a new chiral center is formed, for instance, through reaction with a chiral reagent or catalyst, or if a substituent with a chiral center is introduced. In such cases, the existing steric bulk of the substituents around the reaction center would influence the approach of the reagents, potentially leading to the preferential formation of one stereoisomer over another.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| -NH₂ | 1 | Strong Activator | ortho, para chemistrysteps.comlibretexts.orgopenstax.org |

| -OCH₃ | 2, 4 | Strong Activator | ortho, para |

| -CH₃ | 3 | Weak Activator | ortho, para |

Applications of 2,4 Dimethoxy 3 Methyl 5 Nitroaniline As a Key Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The specific arrangement of amino, nitro, and methoxy (B1213986) groups on the aniline (B41778) ring makes 2,4-Dimethoxy-3-methyl-5-nitroaniline an attractive starting material for synthesizing diverse heterocyclic systems. The amino group serves as a primary nucleophile or can be transformed into a diazonium salt, while the nitro group can be reduced to a second amino group, opening pathways to fused ring systems.

Quinoline (B57606) Derivatives Synthesis

Quinolines are a vital class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including antimalarial, anticancer, and anti-inflammatory properties. nih.gov Several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key building blocks for the quinoline core. iipseries.orgmdpi.com

The general approach involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, often under acidic conditions. iipseries.orgmdpi.com For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct use of this compound is not extensively documented, its aniline moiety makes it a potential candidate for such reactions. The presence of strong electron-donating groups (methoxy) would activate the aromatic ring, potentially influencing the regioselectivity and rate of the cyclization step. Conversely, the electron-withdrawing nitro group can impact reactivity; in some syntheses, anilines with such groups have shown different reaction outcomes. nih.govacs.org

Table 1: Potential Quinoline Synthesis Reactions Involving an Aniline Precursor

| Reaction Name | General Reactants | Potential Role of this compound |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Serves as the aniline component. |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid | Acts as the aniline starting material. |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, enolate source | Could be used after reduction of the nitro group to a diamine, or modification to an o-amino ketone. |

| Knorr Synthesis | β-Ketoanilide, sulfuric acid | Could be converted to the corresponding β-ketoanilide for cyclization. iipseries.org |

Indole (B1671886) and Benzimidazole (B57391) Scaffolds

Indole and benzimidazole motifs are core structures in a vast number of pharmacologically active compounds. distantreader.orgnih.gov The synthesis of these heterocycles often relies on precursors that can form the requisite five- or six-membered rings fused to a benzene (B151609) core.

For benzimidazole synthesis, a common method is the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.net this compound can serve as a precursor to the necessary diamine. Through the chemical reduction of its nitro group, the compound is converted into 3,5-diamino-2,4-dimethoxy-1-methylbenzene. This resulting o-phenylenediamine derivative, with its specific substitution pattern, could then be cyclized with various reagents to yield novel, highly substituted benzimidazoles. distantreader.orgresearchgate.net

Similarly, indole synthesis can be achieved through various methods, such as the Fischer indole synthesis. While this specific reaction requires a hydrazine (B178648) derivative, the aniline group of the title compound can be readily converted to a hydrazine, making it a potential substrate for creating complex indole structures. The substituents on the ring would ultimately be incorporated into the final indole scaffold, offering a route to functionally diverse molecules. distantreader.org

Phenazine (B1670421) and Related Nitrogen-Containing Systems

Phenazines are nitrogen-containing heterocyclic compounds with applications as dyes, indicators, and precursors for functional materials like organic semiconductors. researchgate.net A standard route to phenazine synthesis is the condensation of a catechol with an o-phenylenediamine.

Alternatively, the Wohl-Aue reaction provides a pathway by reacting an aniline with a nitrobenzene (B124822) in the presence of an alkali. In this context, this compound could theoretically react with itself or another aniline under such conditions to form a substituted phenazine. More practically, reduction of the nitro group to form the corresponding diamine would provide a direct precursor that can be condensed with various 1,2-dicarbonyl compounds to generate a wide range of phenazine derivatives. researchgate.net

Development of Azo Dyes and Pigments

Azo compounds, characterized by the –N=N– functional group, form the largest and most important class of synthetic dyes and pigments. orientjchem.org Their synthesis is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich species like a phenol (B47542), naphthol, or another aniline.

This compound is an ideal precursor for this process. orientjchem.orggoogle.com The primary amino group can be converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. atbuftejoste.com.ngmdpi.com This diazonium salt is an electrophile that can then attack a suitable coupling component to form a stable azo linkage.

The final color and properties of the resulting dye are heavily influenced by the electronic nature of the substituents on both the diazo and coupling components. In this compound, the combination of electron-donating methoxy groups and the electron-withdrawing nitro group creates a "push-pull" system that extends the π-conjugation, which is essential for imparting color. orientjchem.org The presence of these groups is known to enhance lightfastness and tinctorial strength. orientjchem.org By selecting different coupling agents, a wide palette of colors can be achieved.

Table 2: Examples of Potential Azo Dyes from this compound

| Coupling Component | Resulting Dye Class | Potential Color Range |

| Phenol / Naphthol Derivatives | Hydroxyazo Dyes | Yellow, Orange, Red |

| Aromatic Amines | Aminoazo Dyes | Yellow, Brown |

| Acetoacetanilide Derivatives | Azo Pigments | Greenish-Yellow to Reddish-Yellow google.com |

| J-acid or H-acid | Acid Dyes | Brown to Purple Shades atbuftejoste.com.ng |

Synthesis of Functional Organic Materials

Beyond traditional applications, the unique electronic and structural features of this compound make it a promising candidate for the synthesis of modern functional materials.

Non-Linear Optical (NLO) Active Chromophores and Materials

Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical computing, and signal processing. nih.gov Second-order NLO activity arises from molecules that have a large hyperpolarizability, a property associated with a specific molecular architecture: a π-conjugated system linking a strong electron-donor (D) group and a strong electron-acceptor (A) group (a D-π-A "push-pull" system). bohrium.com

p-Nitroaniline is a classic example of such a molecule, but its NLO activity is nullified in the crystalline state due to its centrosymmetric packing. nih.govfigshare.com this compound is an excellent candidate for an NLO chromophore. Its structure embodies the D-π-A design:

Donors (D): The amino group and two methoxy groups are potent electron donors.

Acceptor (A): The nitro group is a powerful electron acceptor.

π-Bridge: The benzene ring serves as the conjugated bridge.

This intramolecular charge-transfer character is a prerequisite for high second-order NLO response. The methyl group can also play a role in influencing the crystal packing, potentially encouraging a non-centrosymmetric arrangement that is essential for bulk NLO activity. This compound could be used as a dopant in polymer matrices or incorporated as a linker in metal-organic frameworks (MOFs) to create stable, high-performance NLO materials. nih.govdtic.mil

Table 3: Comparison of Structural Features for NLO Activity

| Compound | Electron Donors | Electron Acceptors | π-System | Key Feature |

| p-Nitroaniline | -NH₂ | -NO₂ | Benzene Ring | Prototypical D-π-A molecule. nih.gov |

| This compound | -NH₂, 2x -OCH₃ | -NO₂ | Benzene Ring | Multiple strong donor groups enhancing the "push-pull" effect. |

| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | -OCH₃ | -NO₂ | Stilbene | Extended π-bridge for enhanced NLO properties. bohrium.com |

Building Block for Pharmaceutical and Agrochemical Intermediates

Substituted nitroanilines are a class of organic compounds of significant industrial importance, serving as versatile precursors for a wide array of complex molecules. google.comgoogle.com Their inherent chemical functionalities—an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring—provide multiple reaction sites for synthetic chemists. This dual reactivity makes them indispensable intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments. google.comchempanda.comnbinno.comchemeurope.com The compound this compound fits squarely within this valuable class of molecules. Its structure is characterized by a highly substituted benzene ring, featuring methoxy and methyl groups that further modulate the ring's electronic properties and reactivity, making it a promising, specialized building block for advanced organic synthesis.

While specific, large-scale applications of this compound are not extensively documented in publicly available research, the utility of its structural analogues is well-established in the synthesis of high-value active pharmaceutical ingredients (APIs). By examining the synthetic routes involving closely related compounds, the potential of this compound as a key intermediate can be clearly illustrated.

Illustrative Synthesis of a Pharmaceutical Agent Using a Structural Analogue

A prominent example of the synthetic utility of this scaffold is the use of the closely related compound, 4-Fluoro-2-methoxy-5-nitroaniline (B580436) , as a crucial intermediate in the synthesis of Osimertinib. researchgate.netcjph.com.cngoogle.com Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for the treatment of non-small-cell lung cancer. researchgate.netgoogle.com The synthesis pathway highlights several key chemical transformations that a substituted nitroaniline can undergo.

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of 4-fluoro-2-methoxy-5-nitroaniline is coupled with a pyrimidine (B1678525) derivative. cjph.com.cngoogle.com This is followed by a second SNAr reaction, displacement of the fluorine atom, and subsequent reduction of the nitro group to an amine. This newly formed amine is then acylated to complete the synthesis of the final drug molecule. cjph.com.cn The sequence underscores the role of the nitroaniline core in systematically building molecular complexity.

Table 1: Illustrative Synthetic Steps for an EGFR Inhibitor Using a Nitroaniline Intermediate This table demonstrates the application of a compound structurally similar to this compound.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate |

|---|---|---|---|---|

| 1 | 4-Fluoro-2-methoxy-5-nitroaniline | 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole | Nucleophilic Substitution (Buchwald-Hartwig or similar coupling) | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine |

| 2 | Intermediate from Step 1 | N,N,N'-Trimethylethylenediamine | Nucleophilic Aromatic Substitution (SNAr) | N'-(2-(dimethylamino)ethyl)-2-methoxy-N'-methyl-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine |

| 3 | Intermediate from Step 2 | Reducing Agent (e.g., Fe/NH4Cl, Hydrazine/FeCl3) | Nitro Group Reduction | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine |

Potential in the Synthesis of Bioactive Heterocycles: The Benzimidazole Scaffold

Another significant application for ortho-nitroaniline derivatives is in the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many pharmacologically active compounds known to possess analgesic, anti-inflammatory, and antiulcer properties. nih.govmdpi.com A common and efficient method involves the reductive cyclization of an o-nitroaniline with an aldehyde or alcohol. organic-chemistry.orgresearchgate.net In this one-pot reaction, the nitro group is reduced in situ to an amine, which then condenses with the aldehyde to form a Schiff base that subsequently cyclizes to yield the benzimidazole ring system. organic-chemistry.org

Given its ortho-nitroaniline structure, this compound is an ideal candidate for this type of transformation. Reaction with various aldehydes could lead to a library of novel, highly substituted benzimidazoles, which could be screened for potential biological activity. The use of a versatile reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) makes this an attractive and scalable method. organic-chemistry.org

Table 2: General Synthesis of Benzimidazoles from o-Nitroaniline Precursors This table outlines a potential synthetic pathway applicable to this compound.

| Step | Reactant 1 | Reactant 2 | Reagent | Key Transformation | Product Class |

|---|

In the context of agrochemicals, nitroaniline derivatives are also used as precursors for herbicides and fungicides. cjph.com.cnmedium.com The synthetic principles are similar, leveraging the reactivity of the amino and nitro groups to build molecules with specific biological targets in pests or weeds.

Environmental Transformation and Degradation Pathways of Analogous Nitroanisole and Nitroaniline Compounds

Microbial Degradation Pathways and Metabolite Identification

The microbial breakdown of nitroaromatic compounds is a critical process in their environmental remediation. Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy, or to detoxify them through co-metabolism. nih.govnih.gov The degradation pathways are highly dependent on the type and arrangement of substituents on the aromatic ring and the prevailing environmental conditions (aerobic vs. anaerobic).

Nitroanisole Analogs

For nitroanisole compounds, a common initial step in aerobic microbial degradation is O-demethylation, which converts the methoxy (B1213986) group to a hydroxyl group, yielding a nitrophenol. cswab.org For instance, 4-nitroanisole (B1192098) is demethylated to 4-nitrophenol. cswab.org Following this, the degradation can proceed through two primary routes:

Oxidative Denitrification: A monooxygenase enzyme can hydroxylate the ring, replacing the nitro group with a hydroxyl group and releasing nitrite (B80452). 4-nitrophenol, for example, can be converted to 4-nitrocatechol (B145892) or hydroquinone. cswab.org

Reductive Pathway: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group.

A key intermediate in the degradation of some nitrophenols is a quinone (like benzoquinone), which is then further metabolized. For example, in the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98, the initial monooxygenase attack yields methyl-1,4-benzoquinone (MBQ), which is subsequently reduced to methylhydroquinone (B43894) (MHQ) before ring cleavage. frontiersin.orgnih.gov

Nitroaniline Analogs

The microbial degradation of nitroanilines can also proceed via several pathways. The amino group, being an electron-donating group, generally makes the aromatic ring more susceptible to oxidative attack compared to nitrobenzene (B124822).

Under aerobic conditions, the initial attack often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of aminocatechols. Subsequent ring cleavage then occurs.

Under anaerobic conditions, the primary transformation is the reduction of the nitro group. nih.gov This process involves nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding diamine. For example, the reduction of nitrobenzene by Pseudomonas pseudoalcaligenes yields nitrosobenzene (B162901), then hydroxylaminobenzene, which is rearranged to 2-aminophenol (B121084) before the aromatic ring is cleaved. nih.gov This reductive pathway is a common fate for many nitroaromatic compounds in anoxic environments.

The table below summarizes common microbial degradation pathways for nitroaromatic compounds.

| Initial Compound Type | Key Transformation | Primary Intermediates | Metabolites | Microbial Genera |

| Nitroanisole | O-Demethylation | Nitrophenol | Nitrocatechol, Hydroquinone | Rhodococcus, Nocardia |

| Nitrophenol | Oxidative Denitrification | Benzoquinone, Hydroquinone | Ring cleavage products | Burkholderia, Pseudomonas |

| Nitroaniline (Aerobic) | Dioxygenation | Aminocatechol | Ring cleavage products | Pseudomonas |

| Nitroaniline (Anaerobic) | Nitro Reduction | Nitrosoaniline, Hydroxylaminoaniline | Diamine | Clostridium, Desulfovibrio |

Abiotic Transformation Processes in Environmental Matrices

In addition to microbial activity, nitroaromatic compounds are subject to abiotic transformation processes in the environment, primarily photolysis and hydrolysis. The rates of these reactions are influenced by environmental factors such as pH, sunlight intensity, and the presence of other chemical species in soil and water.

Photolysis

Photolysis, or degradation by light, is a significant transformation pathway for nitroaromatic compounds in aqueous environments. researchgate.net Direct photolysis occurs when the compound absorbs light, leading to its decomposition. For nitrobenzenes and nitrophenols, this can result in the formation of various intermediates, including other nitrophenol isomers, nitrohydroquinone, and nitrosobenzene, with the eventual release of nitrite and nitrate (B79036) ions. researchgate.net The presence of substances like hydrogen peroxide (H2O2) can accelerate photolytic degradation through the generation of highly reactive hydroxyl radicals in what are known as advanced oxidation processes. nih.gov

The quantum yields for the direct photolysis of nitroaromatic compounds are generally low, indicating that while the process occurs, it may not be rapid for all such chemicals. researchgate.net In some cases, photolysis can lead to the formation of more persistent or toxic byproducts.

Hydrolysis

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. For many nitroaromatic compounds, hydrolysis is generally a slow process under typical environmental pH conditions. However, under alkaline conditions (pH > 9), the rate of hydrolysis can increase significantly. researchgate.net For instance, studies on 2,4-dinitroanisole (B92663) (DNAN) have shown that it undergoes alkaline hydrolysis, although it is more resistant to this process than dinitrotoluene (DNT) and trinitrotoluene (TNT). mdpi.com The reaction often involves the formation of Meisenheimer complexes as intermediates. mdpi.com

The table below outlines the primary abiotic transformation processes for analogous nitroaromatic compounds.

| Process | Matrix | Key Factors | Typical Products |

| Photolysis | Water | Sunlight, UV radiation, pH, H2O2 | Nitrophenols, Nitrohydroquinone, Nitrite, Nitrate |

| Hydrolysis | Soil, Water | pH (significant at high pH) | Phenolic compounds, Nitrite |

Influence of Substituents on Degradation Kinetics and Products

The nature, number, and position of substituent groups on the aromatic ring profoundly influence the degradation kinetics and the resulting products of both microbial and abiotic transformations.

The nitro group is strongly electron-withdrawing, which makes the aromatic ring electron-deficient. nih.gov This property generally renders the ring resistant to electrophilic attack by oxidative enzymes, thus slowing down aerobic degradation. nih.gov Conversely, this electron deficiency makes the compound more susceptible to nucleophilic attack and reductive transformations. The reduction of the nitro group to an amino group is a critical step in many degradation pathways and dramatically changes the chemical nature of the molecule, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

The amino group is a strong electron-donating group. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxygenase enzymes. Therefore, anilines are generally more readily degraded aerobically than their nitro counterparts.

The methoxy group , like the amino group, is electron-donating, though to a lesser extent. Its primary role in degradation is often serving as a point of initial attack via O-demethylation, which is a common strategy for microorganisms to convert a more recalcitrant molecule into a more readily degradable one (a nitrophenol). cswab.org

The methyl group is a weakly electron-donating group. Its presence can influence the position of enzymatic attack and the subsequent metabolic pathway. In the case of 3-methyl-4-nitrophenol, different bacterial strains have been shown to either remove the methyl group before ring cleavage or to metabolize it after the ring has been opened. frontiersin.orgnih.gov

The position of the substituents is also crucial. For instance, theoretical studies on substituted nitrobenzenes have shown that substituents in the ortho and para positions have a more significant impact on the decomposition mechanisms due to resonance effects, compared to those in the meta position. researchgate.net

For a compound like 2,4-Dimethoxy-3-methyl-5-nitroaniline, the combination of these substituents suggests a complex interplay of electronic and steric effects that will guide its degradation. The presence of two electron-donating methoxy groups and an amino group would likely activate the ring towards oxidative attack, while the strong electron-withdrawing nitro group would be a prime target for reduction, especially under anaerobic conditions. The steric hindrance from the methyl group and the two methoxy groups could also influence which enzymatic or chemical attacks are favored.

The table below summarizes the influence of different substituents on the degradation of nitroaromatic compounds.

| Substituent Group | Electronic Effect | Influence on Degradation |

| Nitro (-NO2) | Strongly electron-withdrawing | Decreases susceptibility to oxidation; increases susceptibility to reduction. |

| Amino (-NH2) | Strongly electron-donating | Increases susceptibility to oxidation. |

| Methoxy (-OCH3) | Electron-donating | Can be a site of initial attack (O-demethylation). |

| Methyl (-CH3) | Weakly electron-donating | Can influence the position of enzymatic attack and the metabolic pathway. |

Q & A

Q. What are the key synthetic routes for 2,4-Dimethoxy-3-methyl-5-nitroaniline, and what critical reaction conditions must be optimized?

The synthesis typically involves nitration and substitution reactions. For example:

- Nitration of methoxy-substituted precursors : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Methylation and methoxylation : Use alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install methoxy and methyl groups. Regioselectivity is critical; steric hindrance from the methyl group at the 3-position may require elevated temperatures (80–100°C) .

Q. Key Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature (Nitration) | 0–5°C |

| Reaction Time (Methylation) | 6–8 hours |

| Solvent (Methoxylation) | DMF or DMSO |

Q. How can researchers ensure purity of this compound, and what analytical methods are most effective?

- Purification :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts .

- Characterization :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at 2,4-positions; nitro group at 5-position) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂O₅⁺: theoretical 227.0668, experimental 227.0665) .

Q. What are the primary reactivity patterns of the nitro group in this compound?

The nitro group at the 5-position is electron-withdrawing, directing electrophilic substitutions to the ortho/para positions. However, steric hindrance from the 3-methyl group limits reactivity. Key reactions include:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives, useful for further functionalization .

- Nucleophilic Aromatic Substitution (NAS) : Requires activation via nitro group reduction or photoexcitation, enabling substitution with amines or thiols .

Advanced Research Questions

Q. How do substituent effects (methoxy, methyl, nitro) influence electronic properties and regioselectivity in further derivatization?

- Electronic Effects :

- Methoxy groups donate electrons via resonance, activating the ring toward electrophilic attack.

- The nitro group deactivates the ring but directs substitutions to the 3- and 6-positions (meta to nitro).

- Steric Effects : The 3-methyl group hinders reactions at adjacent positions, favoring substitutions at the 6-position. Computational studies (DFT) can predict reactivity hotspots by analyzing frontier molecular orbitals .

Example : In NAS reactions, the 6-position is most reactive due to combined electronic (nitro direction) and steric (methyl hindrance) factors .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Q. What strategies stabilize reactive intermediates (e.g., nitroso or amino derivatives) during synthesis?

- Nitroso Intermediates : Stabilize via coordination with Lewis acids (e.g., ZnCl₂) or low-temperature isolation (−20°C) .

- Amino Derivatives : Protect with acetyl groups (acetic anhydride) to prevent oxidation during storage .

Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) .

- MD Simulations : Analyze solvation effects in aqueous/DMSO mixtures to predict solubility .

Example : DFT calculations reveal the nitro group’s role in lowering the LUMO energy, enhancing electrophilicity in NAS reactions .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation, critical for exothermic nitration steps .

- Catalyst Recycling : Use immobilized Pd catalysts for reduction steps to reduce costs .

Q. How do solvent polarity and proticity affect the compound’s stability and reaction outcomes?

- Polar Aprotic Solvents (DMF, DMSO) : Enhance NAS rates by stabilizing transition states .

- Protic Solvents (EtOH, H₂O) : Favor nitro group reduction but may hydrolyze methoxy groups at high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.